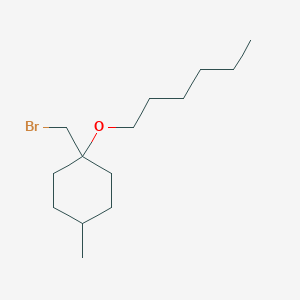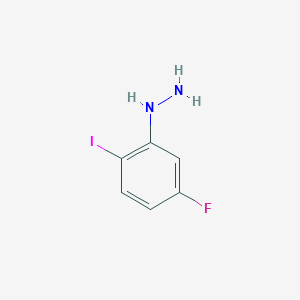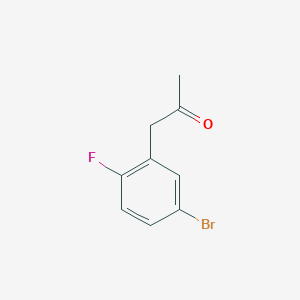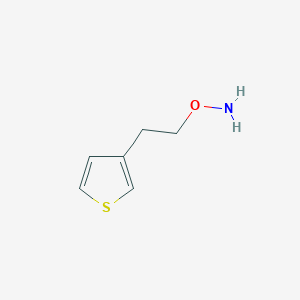
(5-Fluoro-2-iodophenyl)hydrazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-2-iodophenyl)hydrazinehydrochloride is a chemical compound with the molecular formula C6H7ClFIN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with fluorine and iodine atoms at the 5th and 2nd positions, respectively. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-iodophenyl)hydrazinehydrochloride typically involves the halogenation of phenylhydrazine. The process begins with the iodination of phenylhydrazine to introduce the iodine atom at the 2nd position. This is followed by fluorination to introduce the fluorine atom at the 5th position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-2-iodophenyl)hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Aplicaciones Científicas De Investigación
(5-Fluoro-2-iodophenyl)hydrazinehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-2-iodophenyl)hydrazinehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is mediated by the halogen atoms, which enhance the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: The parent compound without halogen substitutions.
2-Iodophenylhydrazine: A derivative with only an iodine atom at the 2nd position.
5-Fluorophenylhydrazine: A derivative with only a fluorine atom at the 5th position.
Uniqueness
(5-Fluoro-2-iodophenyl)hydrazinehydrochloride is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties such as increased reactivity and specificity in binding to molecular targets. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H7ClFIN2 |
|---|---|
Peso molecular |
288.49 g/mol |
Nombre IUPAC |
(5-fluoro-2-iodophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FIN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H |
Clave InChI |
RCVKZJQUWQWHED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)NN)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)


